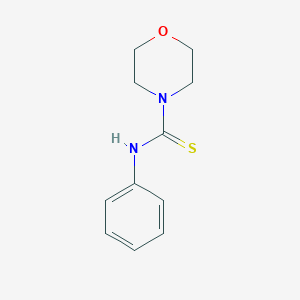

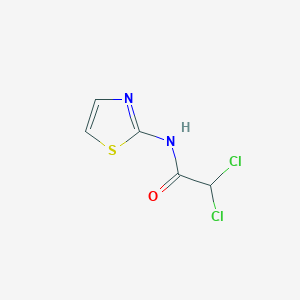

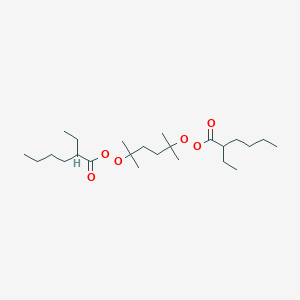

![molecular formula C9H7N3S2 B077944 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine CAS No. 13399-27-4](/img/structure/B77944.png)

8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine often involves complex reactions, including regioselective amination and cycloaddition processes. For example, the regioselective synthesis of 2-aminotriazinones demonstrates the intricacy of synthesizing such heterocyclic compounds, utilizing reactions with O-(2,4-dinitrophenyl)hydroxylamine as an amino-transfer agent (Sanemitsu et al., 1983). Moreover, novel 1,2,4-triazolo isoquinoline derivatives have been synthesized starting from 2-phenylethan-1-ol derivative in a synthetic sequence involving 1,3-dipolar [3 + 2] cycloaddition, highlighting the diverse synthetic routes available for these molecules (Swapnaja et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by extensive hydrogen bonding and π-π stacking interactions, which contribute to their stability and potential reactivity. For instance, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, though not the exact compound , reveals insights into the structural aspects of similar heterocycles, including hydrogen bonding and stacking interactions (Hwang et al., 2006).

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, including aminolysis, cyclization, and rearrangement. For example, the reaction of 4-substituted 5H-1,2,3-dithiazoles with primary and secondary amines results in the synthesis of 1,2,5-thiadiazoles and 2-iminothioacetamides, demonstrating the reactivity of similar heterocyclic systems (Konstantinova et al., 2010). This reactivity is crucial for the synthesis and functionalization of complex molecules like 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine.

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. The presence of intermolecular hydrogen bonding and π-π stacking interactions affects their melting points, solubility, and crystalline structure. However, specific physical properties for 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine are not detailed in the available literature but can be inferred from similar compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity with various reagents, are defined by the functional groups present in the molecule. The nitrogen atoms in the heterocyclic rings contribute to the basicity, while the sulfur and additional nitrogen atoms can influence the compound's reactivity towards nucleophilic and electrophilic reagents. Similar compounds exhibit diverse reactivities, such as the synthesis of triazolo[4,3-a]pyrazines from phenylacetonitriles, showcasing the versatile chemical behavior of these molecules (Kelley et al., 1995).

Wissenschaftliche Forschungsanwendungen

Benzothiazoles, including structures like 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine, are significant in the realm of pharmaceutical chemistry due to their broad spectrum of biological activities. These compounds are cornerstone molecules in medicinal research, demonstrating various pharmacological properties, such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Some benzothiazole derivatives are also recognized for their potential as antitumor agents (Kamal et al., 2015).

Role in Drug Development

Benzothiazole derivatives, due to their unique structural features and pharmacophoric properties, have been extensively explored for lead discovery in drug development. These compounds have been found active against different families of targets, suggesting their versatility in the design of new therapeutic agents. Their efficacy and safety in treating various disorders make them invaluable in the drug research field (N. Dighe et al., 2015; Shaik Khasimbi et al., 2021).

Application in Therapeutic Agents

The structural diversity and biological efficacy of benzothiazoles have led to their application in various therapeutic areas, including treatments for cancer, psychiatric and mood disorders, and other significant medical conditions. For instance, certain benzothiazole derivatives have been investigated for their role in dopamine receptor modulation, showcasing their potential in treating neuropsychiatric disorders (Radomír Jůza et al., 2022).

Benzothiazoles in Alzheimer's Research

Specific benzothiazole structures have been explored for their application in imaging Alzheimer's disease, offering insights into amyloid deposition in the brain. This has significant implications for early detection and the evaluation of anti-amyloid therapies, representing a critical step forward in understanding and treating Alzheimer's disease (A. Nordberg, 2007).

Zukünftige Richtungen

Thiazoles have been the subject of much research due to their diverse biological activities . Future research may continue to explore the potential applications of thiazole derivatives, including “8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine”, in various fields such as medicinal chemistry.

Eigenschaften

IUPAC Name |

8-methyl-[1,3]thiazolo[5,4-e][1,2]benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S2/c1-4-7-6(14-12-4)3-2-5-8(7)13-9(10)11-5/h2-3H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHAESNALJWWJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC2=C1C3=C(C=C2)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

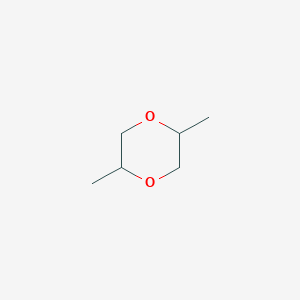

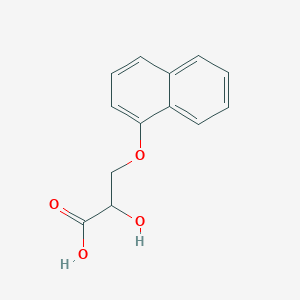

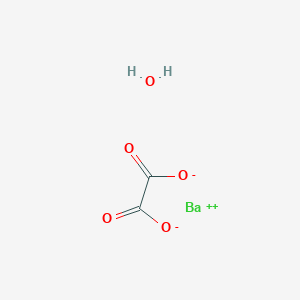

![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)

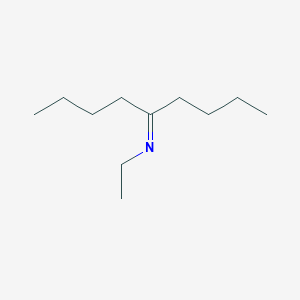

![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)